2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a fluoro- and methoxy-substituted quinolinone derivative with a complex acetamide side chain. Its structure comprises a 1,4-dihydroquinolin-4-one core substituted at position 6 with fluorine, at position 3 with a 4-methoxybenzoyl group, and at position 1 with an acetamide linker bearing a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-19-9-6-16(7-10-19)25(31)22-14-29(23-11-8-17(27)12-21(23)26(22)32)15-24(30)28-18-4-3-5-20(13-18)34-2/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLWGYJIYGTGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the quinoline core with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the Acetamide Functionality: The final step involves the reaction of the intermediate with 3-methoxyphenylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages : The dual methoxy substituents may improve pharmacokinetic properties (e.g., metabolic stability) compared to halogenated analogs .
- Synthetic Challenges : Bulky substituents (e.g., 4-methoxybenzoyl) could complicate crystallization or purification, as seen in related compounds requiring recrystallization from specific solvents .
- Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypothesized biological activities and optimize substituent patterns.
Biological Activity
The compound 2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Antimicrobial Activity
Research indicates that quinoline derivatives possess notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to modulate pathways associated with cell cycle regulation and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that it has a low cytotoxic profile at therapeutic doses, making it a candidate for further development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
